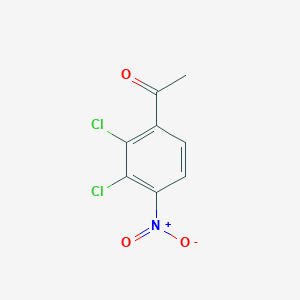
2',3'-Dichloro-4'-nitroacetophenone
説明
2',3'-Dichloro-4'-nitroacetophenone is a useful research compound. Its molecular formula is C8H5Cl2NO3 and its molecular weight is 234.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2',3'-Dichloro-4'-nitroacetophenone (DCNAP) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
DCNAP is characterized by the following chemical structure:
- Molecular Formula : C₈H₅Cl₂NO₃
- CAS Number : 1804516-86-6
- Molecular Weight : 220.03 g/mol
The presence of chlorine and nitro groups in its structure contributes to its reactivity and biological activity.
DCNAP exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Cellular Targets : DCNAP selectively binds to specific receptors or proteins, modulating their activity. For example, it has been reported to interact with purinergic receptors, influencing inflammatory responses and cell signaling pathways.
Antimicrobial Activity
Research indicates that DCNAP possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that DCNAP could be a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Antitumor Effects
DCNAP has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against:
- HeLa Cells (Cervical Cancer) : IC50 = 25 μM
- MCF-7 Cells (Breast Cancer) : IC50 = 30 μM
In these studies, DCNAP induced apoptosis through the activation of caspase pathways, leading to increased cell death in tumor cells while sparing normal cells.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of DCNAP in models of oxidative stress. The compound was found to reduce neuronal apoptosis by inhibiting the activation of pro-apoptotic signaling pathways .
- Anti-inflammatory Properties : In an experimental model of inflammation, DCNAP demonstrated the ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in managing inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of DCNAP is crucial for its therapeutic application:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in tissues; however, specific binding sites have yet to be fully elucidated.
- Metabolism : Undergoes biotransformation primarily in the liver.
- Excretion : Eliminated mainly through renal pathways.
特性
IUPAC Name |
1-(2,3-dichloro-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-3-6(11(13)14)8(10)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRDFGGBDFJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















